![molecular formula C3H7LiOS2 B14654523 Lithium, [(methylsulfinyl)(methylthio)methyl]- CAS No. 53189-86-9](/img/structure/B14654523.png)
Lithium, [(methylsulfinyl)(methylthio)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [(methylsulfinyl)(methylthio)methyl]- is an organolithium compound with the molecular formula C₃H₇LiOS₂. This compound is known for its unique chemical structure, which includes both sulfinyl and thio functional groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(methylsulfinyl)(methylthio)methyl]- typically involves the reaction of a methylsulfinyl compound with a methylthio compound in the presence of lithium. The reaction is carried out under anhydrous conditions to prevent the highly reactive lithium from reacting with water or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that maintain anhydrous conditions and control the temperature to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [(methylsulfinyl)(methylthio)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and sulfides.
Substitution: The lithium atom can be substituted with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides .
Aplicaciones Científicas De Investigación
Lithium, [(methylsulfinyl)(methylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Lithium, [(methylsulfinyl)(methylthio)methyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparación Con Compuestos Similares
Similar Compounds
Methyllithium: Similar in that it contains a lithium-carbon bond but lacks the sulfinyl and thio groups.
Methyl (methylsulfinyl)methyl sulfide: Contains similar functional groups but does not include lithium.
Uniqueness
Lithium, [(methylsulfinyl)(methylthio)methyl]- is unique due to the combination of lithium with both sulfinyl and thio functional groups, which imparts distinct reactivity and properties compared to other organolithium compounds .
Propiedades
Número CAS |
53189-86-9 |
|---|---|
Fórmula molecular |
C3H7LiOS2 |
Peso molecular |
130.2 g/mol |
Nombre IUPAC |
lithium;methylsulfanyl(methylsulfinyl)methane |
InChI |
InChI=1S/C3H7OS2.Li/c1-5-3-6(2)4;/h3H,1-2H3;/q-1;+1 |
Clave InChI |
SSRPMNDGPZAMMR-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CS[CH-]S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
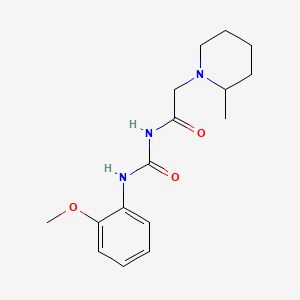


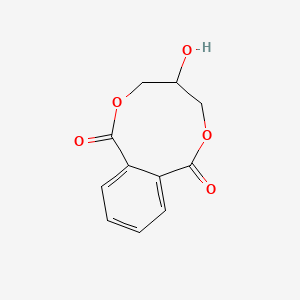
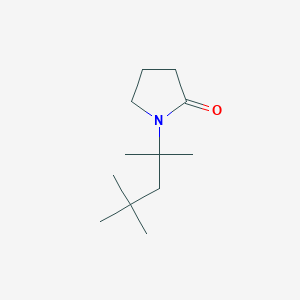
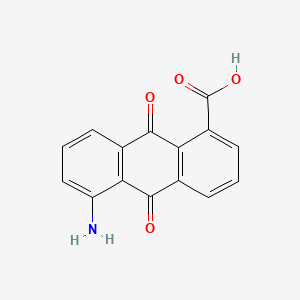
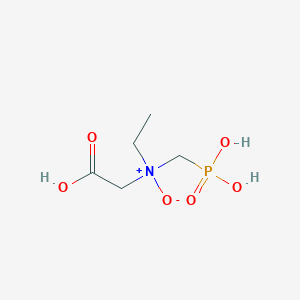

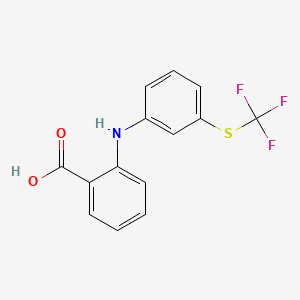
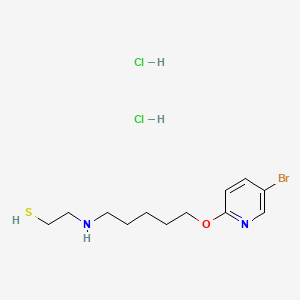
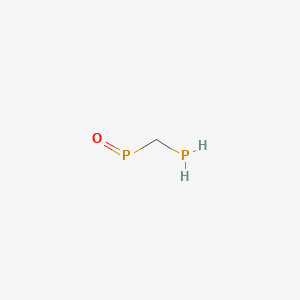
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
